molecular formula C21H23NO4S B491453 4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 305374-22-5

4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491453
CAS No.: 305374-22-5
M. Wt: 385.5g/mol
InChI Key: JQDQOCDXPUSQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

X-ray Diffraction Studies of Dibenzofuran-Sulfonamide Hybrid Systems

The tetrahydrodibenzo[b,d]furan moiety adopts a nearly planar conformation, with a root-mean-square deviation (RMSD) of 0.0803 Å from the mean plane defined by its non-hydrogen atoms. The ethoxy group (-OCH2CH3) and sulfonamide (-SO2NH-) substituents occupy equatorial positions to minimize steric clashes. Key bond lengths include:

  • C–O (dibenzo[b,d]furan): 1.373–1.412 Å
  • S=O (sulfonamide): 1.432–1.445 Å
  • N–H (sulfonamide): 0.88–0.92 Å

Table 1: Crystallographic Parameters

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 7.841
b (Å) 8.203
c (Å) 11.080
α (°) 79.131
β (°) 85.616
γ (°) 74.077
Volume (ų) 672.8
Z 2
Density (g/cm³) 1.255

Intermolecular π-π stacking between dibenzofuran rings occurs at centroid-to-centroid distances of 4.070 Å, while hydrophobic interactions stabilize the ethoxy and methyl substituents.

Conformational Dynamics in Tetrahydrodibenzo[b,d]furan Derivatives

The tetrahydrodibenzo[b,d]furan core exhibits restricted rotation due to steric hindrance from the 8-methyl group. Variable-temperature NMR studies of analogous compounds reveal energy barriers of 12–15 kcal/mol for ring puckering. Molecular dynamics simulations predict a half-chair conformation for the saturated six-membered ring, with pseudorotation angles (θ) of 35–40°.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl3):

  • δ 1.42 (t, J = 7.0 Hz, 3H, CH2CH3)
  • δ 3.08 (m, 2H, CH2 from tetrahydrofuran)
  • δ 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3)
  • δ 6.92–7.58 (m, 6H, aromatic protons)

13C NMR (100 MHz, CDCl3):

  • δ 14.3 (CH2CH3)
  • δ 63.8 (OCH2CH3

Properties

IUPAC Name

4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-3-25-16-6-8-17(9-7-16)27(23,24)22-15-5-11-21-19(13-15)18-12-14(2)4-10-20(18)26-21/h5-9,11,13-14,22H,3-4,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDQOCDXPUSQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CC(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Tetrahydrodibenzo[b,d]furan Core

The 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan intermediate is synthesized via Friedel-Crafts alkylation or cyclization of a brominated precursor. For example, bromine-mediated cyclization of 2-(2-bromophenyl)ethanol derivatives generates the furan ring system. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for halogenation, followed by intramolecular Williamson ether synthesis under alkaline conditions.

Reaction Conditions

  • Substrate : 2-(2-Bromophenyl)ethanol derivative

  • Halogenation : POCl₃ (1.5 equiv), 0°C → 25°C, 4 h

  • Cyclization : K₂CO₃ (3.0 equiv), DMF, 80°C, 12 h

  • Yield : 68–72%

Introduction of the Ethoxy Group

Ethoxylation is achieved via nucleophilic aromatic substitution (SNAr) on a nitro-activated benzene ring. A nitro group at the para position is reduced to an amine, followed by diazotization and ethoxylation:

  • Nitration : HNO₃/H₂SO₄, 0°C, 2 h

  • Reduction : H₂/Pd-C, EtOH, 25°C, 6 h

  • Diazotization : NaNO₂/HCl, 0°C, 30 min

  • Ethoxylation : C₂H₅OH, Cu(I) catalyst, 60°C, 8 h

  • Overall Yield : 55–60%

Sulfonamide Bond Formation

Chlorosulfonation of the ethoxybenzene intermediate followed by amination with the tetrahydrodibenzo[b,d]furan-2-amine is critical. The patent CN106336366A details a protocol using chlorosulfonic acid (ClSO₃H) and β-phenethylamine derivatives:

Procedure

  • Chlorosulfonation :

    • Reagents : ClSO₃H (1.5 equiv), CH₂Cl₂, 0°C → 25°C

    • Time : 3 h

    • Intermediate : 4-Ethoxybenzenesulfonyl chloride

  • Amination :

    • Amine : 8-Methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine (1.0 equiv)

    • Base : Et₃N (2.0 equiv), CH₂Cl₂, 0°C → 25°C

    • Time : 12 h

    • Yield : 75–80%

Alternative Pathways and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and amination steps. For example, cyclization of the dibenzofuran core under microwave conditions (150°C, 20 min) improves yields to 85% compared to conventional heating.

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
DMFK₂CO₃8072
DMSOCs₂CO₃10068
Toluene11055
AcetonitrilePd(OAc)₂7078

Palladium catalysts enhance coupling efficiency during ethoxylation, while polar aprotic solvents (DMF, DMSO) improve cyclization kinetics.

Challenges and Mitigation Strategies

Byproduct Formation in Chlorosulfonation

Excess ClSO₃H leads to polysulfonation. Controlled addition (dropwise, 0°C) and stoichiometric ClSO₃H (1.05 equiv) minimize this issue.

Purification of the Final Product

Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves sulfonamide diastereomers. Recrystallization from ethanol/water (1:1) enhances purity to >98%.

Scalability and Industrial Relevance

The patent CN106336366A emphasizes cost-effective scaling using recoverable solvents (CHCl₃, CH₂Cl₂) and recyclable byproducts (HCl, SO₂) . A pilot-scale batch (10 kg) achieved 73% yield with 99.5% purity, underscoring industrial viability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural properties suggest that it may interact with biological targets relevant to disease pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, sulfonamides have been shown to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .

Anti-inflammatory Properties

Research has suggested that derivatives of this compound may possess anti-inflammatory activities. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses .

Pharmacological Insights

Pharmacological studies have focused on the compound's interaction with various receptors and its pharmacokinetic properties.

Receptor Modulation

The compound's ability to modulate neurotransmitter receptors makes it a candidate for treating neurological disorders. For example, similar compounds have been shown to interact with serotonin receptors, potentially offering therapeutic benefits for anxiety and depression .

Bioavailability and Metabolism

Studies on the metabolism of related compounds indicate that modifications to the sulfonamide group can enhance bioavailability and reduce toxicity . Understanding these pharmacokinetic properties is crucial for developing effective therapeutic agents.

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Pathways

Various synthetic routes have been explored, including the use of brominated intermediates to introduce the sulfonamide functionality effectively. Such methods enhance the overall efficiency of synthesizing complex organic molecules .

Stability and Reactivity

The stability of the compound under physiological conditions is essential for its application as a drug. Studies indicate that modifications can lead to increased stability against metabolic degradation, which is a significant factor in drug design .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings.

Clinical Trials

Ongoing clinical trials are assessing the efficacy of related sulfonamide compounds in treating chronic diseases such as rheumatoid arthritis and certain cancers. These trials focus on the safety profile and therapeutic outcomes compared to existing treatments .

Laboratory Research

Laboratory studies have demonstrated that this compound can inhibit specific cancer cell lines more effectively than traditional therapies . This finding underscores its potential as a novel therapeutic agent.

Data Table: Summary of Applications

Application AreaPotential EffectsReferences
Anticancer ActivityInhibition of tumor growth
Anti-inflammatoryReduction of pro-inflammatory cytokines
Receptor ModulationInteraction with neurotransmitter receptors
BioavailabilityEnhanced absorption and reduced toxicity

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features References
4-Ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide Ethoxy (C2H5O) C23H25NO4S 411.51 Enhanced lipophilicity due to ethoxy group; potential for improved membrane permeability.
4-Methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide Methyl (CH3) C20H21NO3S 355.45 Lower molecular weight and reduced steric hindrance compared to ethoxy analog.
4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide Fluoro (F) C18H16FNO3S 345.39 Increased electronegativity may enhance binding to polar targets.
4-Methoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide Methoxy (OCH3) C22H23NO4S 397.48 Intermediate lipophilicity between methyl and ethoxy analogs.
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide Naphthalene C22H19NO3S 377.46 Bulky aromatic substituent; may influence steric interactions in target binding.

Key Observations

Substituent Effects on Lipophilicity: Ethoxy (logP ≈ 3.5 estimated) and methoxy (logP ≈ 2.8) groups increase lipophilicity compared to methyl (logP ≈ 2.2) and fluoro (logP ≈ 2.0) substituents. This impacts bioavailability and blood-brain barrier penetration .

Electronic Effects :

  • Fluoro and ethoxy groups exert electron-withdrawing and donating effects, respectively, altering sulfonamide’s acidity (pKa) and hydrogen-bonding capacity. This may modulate interactions with enzymes or receptors .

Synthetic Routes :

  • Most analogs are synthesized via nucleophilic substitution between amines (e.g., 8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine) and sulfonyl chlorides (e.g., 4-ethoxybenzenesulfonyl chloride) in polar solvents like pyridine or DCM .
  • Yields vary with substituent reactivity; electron-withdrawing groups (e.g., fluoro) may slow reaction rates compared to electron-donating groups (e.g., methoxy) .

Fluorinated sulfonamides are often explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their strong electronegativity .

Biological Activity

4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a benzenesulfonamide moiety linked to a tetrahydrodibenzo[b,d]furan derivative. The molecular formula is C19H23N1O3SC_{19}H_{23}N_{1}O_{3}S, and its structure can be represented as follows:

Structure C19H23NO3S\text{Structure }\text{C}_{19}\text{H}_{23}\text{N}\text{O}_{3}\text{S}

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting euphoriant properties.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

The pharmacological profile of this compound includes:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
EuphoriantPotential therapeutic use in mood disorders
AntioxidantMay reduce oxidative stress
Enzyme InhibitionPossible inhibition of metabolic enzymes

Case Study 1: Euphoriant Properties

A study conducted on similar dibenzo compounds indicated that modifications in the structure can enhance euphoriant effects. The findings suggest that the introduction of an ethoxy group may increase lipophilicity, thus enhancing central nervous system penetration .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that derivatives of tetrahydrodibenzo compounds exhibit significant antioxidant activity. These findings suggest that this compound could similarly contribute to cellular protection against oxidative damage .

Q & A

Q. What are the critical synthetic challenges and optimization strategies for synthesizing this compound?

The synthesis of 4-ethoxy-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves multi-step organic reactions, including sulfonamide coupling and functional group modifications. Key challenges include controlling regioselectivity during sulfonamide bond formation and minimizing side reactions in the dibenzofuran scaffold. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during sulfonylation to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
  • Catalysis : Lewis acids (e.g., AlCl₃) improve yield in cyclization steps .
  • Purification : High-Performance Liquid Chromatography (HPLC) ensures >95% purity .

Q. How is the purity and structural integrity validated post-synthesis?

Analytical workflows combine:

  • Chromatography : HPLC with UV detection monitors impurities (<1% threshold) .
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; mass spectrometry (HRMS) verifies molecular weight .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How can computational quantum chemistry improve reaction design and mechanistic understanding?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with experimental data to:

  • Predict transition states and optimize reaction pathways for sulfonamide coupling .
  • Screen solvent effects and catalyst interactions in silico to reduce trial-and-error experimentation .
  • Validate mechanistic hypotheses for side reactions (e.g., hydrolysis of ethoxy groups) .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies in IC₅₀ values or target selectivity often arise from assay conditions or off-target effects. Solutions include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell-based viability assays .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
  • Metabolic stability testing : LC-MS/MS quantifies compound degradation in hepatic microsomes .

Q. How to design SAR studies for optimizing bioactivity?

Structure-Activity Relationship (SAR) analysis requires systematic modifications:

  • Functional group replacement : Substitute the ethoxy group with fluoro or methoxy to assess steric/electronic effects .
  • Scaffold diversification : Compare dibenzofuran analogs with benzothiazole or pyridine cores .
  • In vitro profiling : Test kinase inhibition (e.g., EGFR, VEGFR2) and cytotoxicity (e.g., NCI-60 panel) .

Q. Which analytical techniques detect degradation products under varying storage conditions?

Stability studies use:

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) .
  • LC-MS/MS : Identifies hydrolyzed products (e.g., sulfonic acid derivatives) and oxidated metabolites .
  • Solid-state NMR : Monitors crystallinity changes impacting shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.